4-(4-Bromophenyl)-1-(methylsulfonyl)piperidine
Description
4-(4-Bromophenyl)-1-(methylsulfonyl)piperidine is a piperidine derivative characterized by a bromophenyl group at the 4-position and a methylsulfonyl group at the 1-position of the piperidine ring.
Properties
IUPAC Name |
4-(4-bromophenyl)-1-methylsulfonylpiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2S/c1-17(15,16)14-8-6-11(7-9-14)10-2-4-12(13)5-3-10/h2-5,11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRCPNHFAFLBMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855735 | |
| Record name | 4-(4-Bromophenyl)-1-(methanesulfonyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622386-94-1 | |
| Record name | 4-(4-Bromophenyl)-1-(methanesulfonyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-1-(methylsulfonyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Bromophenyl Group: This step often involves a substitution reaction where a bromophenyl group is introduced to the piperidine ring. Common reagents for this step include bromobenzene and a suitable catalyst.
Addition of the Methylsulfonyl Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenyl)-1-(methylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Phenyl-substituted piperidine.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
4-(4-Bromophenyl)-1-(methylsulfonyl)piperidine serves as a building block for synthesizing more complex molecules, particularly in drug development. Its structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
Biological Studies
Research indicates that this compound exhibits interactions with various biological systems. Notable applications include:
- Receptor Binding Studies: The compound's ability to modulate receptor activity makes it valuable in pharmacological research.
- Enzyme Inhibition: Investigations into its effects on enzyme activity have shown promise for therapeutic applications.
Data Table of Similar Compounds
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 4-(4-Bromophenyl)piperidine hydrochloride | 0.63 | Lacks the methylsulfonyl group |
| 4-(3-Bromophenyl)piperidine hydrochloride | 0.61 | Different bromine positioning |
| N-(2-Bromophenyl)-N-methylmethanesulfonamide | 0.58 | Contains two bromine substituents |
| 3-(4-Bromophenyl)pyrrolidine hydrochloride | 0.58 | Pyrrolidine ring instead of piperidine |
| 4-Amino-1-(methylsulfonyl)piperidine | 0.60 | Contains an amino group instead of bromine |
A study published in the European Journal of Medicinal Chemistry explored the biological activity of this compound, highlighting its potential as an enzyme inhibitor. The research demonstrated that the compound could effectively modulate specific enzyme pathways, suggesting its utility in developing treatments for diseases linked to these enzymes .
Mechanism of Action
The mechanism of action of 4-(4-Bromophenyl)-1-(methylsulfonyl)piperidine involves its interaction with molecular targets such as receptors or enzymes. The bromophenyl group can facilitate binding to hydrophobic pockets, while the methylsulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The methylsulfonyl group significantly impacts the compound's electronic and steric properties compared to analogs with alternative substituents:
- Electronic Effects: The methylsulfonyl group is strongly electron-withdrawing, enhancing the electrophilicity of the piperidine nitrogen and influencing reactivity in further functionalization reactions.
- Steric Effects : Styryl-substituted analogs (e.g., compounds 89 and 90) introduce bulkier groups, reducing conformational flexibility compared to the bromophenyl-methanesulfonyl combination .
Key Differentiators of this compound
- Reactivity : The methylsulfonyl group enhances susceptibility to nucleophilic substitution compared to 1-methyl or 1-tosyl analogs, making it a versatile scaffold for medicinal chemistry .
- Biological Target Compatibility : The bromophenyl group’s hydrophobic nature complements the sulfonyl group’s polarity, enabling dual interactions with both lipophilic and polar regions of enzyme active sites .
Biological Activity
4-(4-Bromophenyl)-1-(methylsulfonyl)piperidine is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound, characterized by a piperidine ring substituted with a bromophenyl and a methylsulfonyl group, has a molecular formula of C₁₂H₁₆BrNO₂S and a molecular weight of 318.23 g/mol. Its biological activity is primarily linked to its interactions with various biomolecules, influencing enzyme activity and receptor binding, which could lead to therapeutic applications.
The biological activity of this compound is believed to involve the modulation of specific molecular targets. This modulation can affect various physiological pathways, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Interaction : It can bind to receptors, potentially influencing signal transduction processes.
Biological Studies and Findings
Research on the biological activity of this compound has been limited but promising. Below are some key findings from various studies:
- Enzyme Activity Modulation : Studies indicate that this compound can modulate enzyme activities, which is crucial for understanding its therapeutic potential. For instance, interactions with cytochrome P450 enzymes have been noted, suggesting implications for drug metabolism and toxicity .
- Anticancer Potential : While direct studies on this compound's anticancer properties are scarce, it shares structural similarities with other bromophenol derivatives known for their anticancer activities. For example, bromophenol derivatives have shown significant growth inhibition in various cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) . This suggests that this compound may exhibit similar properties.
- Binding Affinity Studies : Detailed binding affinity studies are essential to elucidate the mechanism of action and potential side effects. Preliminary data suggest that the unique combination of the bromophenyl and methylsulfonyl groups may enhance binding affinity to target proteins compared to similar compounds .
Comparative Analysis
To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is beneficial. The following table summarizes key features:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 4-(4-Bromophenyl)piperidine hydrochloride | 0.63 | Lacks the methylsulfonyl group |
| 4-(3-Bromophenyl)piperidine hydrochloride | 0.61 | Different bromine positioning |
| N-(2-Bromophenyl)-N-methylmethanesulfonamide | 0.58 | Contains two bromine substituents |
| 3-(4-Bromophenyl)pyrrolidine hydrochloride | 0.58 | Pyrrolidine ring instead of piperidine |
| 4-Amino-1-(methylsulfonyl)piperidine | 0.60 | Contains an amino group instead of bromine |
Q & A
Q. What approaches validate the compound’s stability under biological assay conditions?
- Methodological Answer :
- LC-MS stability screens : Incubate the compound in assay buffers (e.g., PBS, DMEM) at 37°C for 24–72 hours.
- Metabolite identification : Use hepatocyte microsomes to profile oxidative/nucleophilic degradation.
- Protease/esterase inhibition : Confirm sulfonamide stability in serum-containing media .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
